2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide
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Overview
Description
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is a complex organic compound with a unique structure that includes aromatic rings and hydrazide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide typically involves the condensation of 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the aromatic rings can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-chlorophenyl)acetohydrazide
- 2-hydroxy-2,2-bis(3-methylphenyl)acetic acid
Uniqueness
2-hydroxy-2,2-bis(3-methylphenyl)-N’-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide is unique due to its specific substitution pattern and the presence of both hydrazide and pyridine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C28H25N3O2 |
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Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(3-methylphenyl)-N-[(Z)-[phenyl(pyridin-3-yl)methylidene]amino]acetamide |
InChI |
InChI=1S/C28H25N3O2/c1-20-9-6-14-24(17-20)28(33,25-15-7-10-21(2)18-25)27(32)31-30-26(22-11-4-3-5-12-22)23-13-8-16-29-19-23/h3-19,33H,1-2H3,(H,31,32)/b30-26- |
InChI Key |
HBNSRQFXRFFPBT-BXVZCJGGSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)N/N=C(/C3=CC=CC=C3)\C4=CN=CC=C4)O |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=C(C3=CC=CC=C3)C4=CN=CC=C4)O |
Origin of Product |
United States |
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